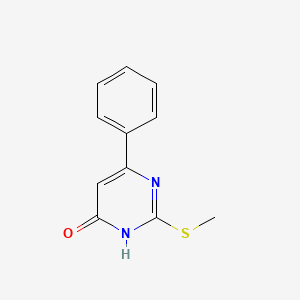

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Description

Historical Context of Pyrimidinone Derivatives in Chemistry

The systematic study of pyrimidine derivatives began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, obtained by oxidizing uric acid with nitric acid.

The development of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one specifically emerged from broader research into substituted pyrimidinones during the mid-20th century. Early synthetic approaches focused on multi-component reactions involving thiourea, aldehydes, and various carbonyl compounds. The incorporation of methylthio and phenyl substituents was driven by structure-activity relationship studies that demonstrated enhanced biological activity profiles compared to unsubstituted pyrimidinone cores. Historical synthetic methodologies initially relied on harsh reaction conditions and lengthy procedures, but modern approaches have evolved to include more efficient and environmentally friendly synthetic routes.

Structural Classification and Nomenclature

This compound belongs to the pyrimidinone class of heterocyclic compounds, which are six-membered rings containing two nitrogen atoms at positions 1 and 3. The compound exhibits the characteristic pyrimidine ring system with specific substitution patterns that define its chemical identity and reactivity profile. The nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as pyrimidin-4(3H)-one, indicating the presence of a carbonyl group at position 4 and tautomeric hydrogen at position 3.

The structural features include a methylthio group (-SCH₃) attached at position 2 and a phenyl ring substituent at position 6. This substitution pattern creates a compound with molecular formula C₁₁H₁₀N₂OS and a molecular weight of 218.28 grams per mole. The compound exists primarily in the cyclic amide form rather than the hydroxyl tautomer, consistent with general pyrimidinone behavior where tautomeric hydroxyl groups yield complications since they exist primarily in the cyclic amide form.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| Chemical Abstracts Service Number | 56035-29-1 |

| International Union of Pure and Applied Chemistry Name | 2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one |

| Canonical Simplified Molecular Input Line Entry System | CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Significance in Heterocyclic Chemistry

Pyrimidinone derivatives represent one of the most active classes of compounds possessing wide spectrum of biological activities like significant in vitro activity against unrelated deoxyribonucleic acid and ribonucleic acid, viruses including polioherpes viruses, diuretic, antitumour, anti-human immunodeficiency virus, and cardiovascular applications. The presence of pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, is one possible reason for their widespread therapeutic applications.

This compound specifically contributes to heterocyclic chemistry through its role as a versatile synthetic intermediate. The compound serves as a precursor for various derivatization reactions, including nucleophilic substitution at the methylthio position and electrophilic aromatic substitution on the phenyl ring. Research has demonstrated that this compound can undergo regioselective alkylation reactions, where sodium salt formation enables selective modification at different positions depending on reaction conditions.

The significance extends to its utility in multi-component reactions for generating complex heterocyclic architectures. Studies have shown that this compound can participate in cyclization reactions to form fused heterocyclic systems, expanding the chemical space available for drug discovery applications. The compound also serves as a model system for studying tautomerism in pyrimidinone derivatives, where the interconversion between keto and enol forms influences both chemical reactivity and biological activity.

Current Research Landscape

Contemporary research involving this compound spans multiple areas of chemical and biological investigation. Recent synthetic methodologies have focused on developing more efficient and environmentally sustainable approaches to compound preparation. Water-based synthetic protocols have emerged as particularly promising, with researchers demonstrating successful multi-component reactions in aqueous media that provide good yields while reducing environmental impact.

Current anticancer research has revealed that pyrimidinone derivatives, including this compound analogs, exhibit significant antiproliferative activity against various cancer cell lines. Structure-activity relationship studies continue to guide the design of new derivatives with enhanced potency and selectivity profiles. Recent investigations have explored the compound's potential as a scaffold for developing cyclin-dependent kinase inhibitors, which represent important targets in cancer therapy.

The current research landscape also encompasses investigations into the compound's role in agricultural applications. Recent studies have explored pyrido[1,2-α]pyrimidinone mesoionic compounds as potential control agents against plant viruses, demonstrating that structural analogs can exhibit dual insecticidal and antiviral properties. These findings suggest broader applications beyond traditional pharmaceutical uses.

Modern computational approaches have enhanced understanding of the compound's molecular interactions and binding affinities with various biological targets. Molecular docking studies have revealed specific binding interactions with protein targets, providing insights into mechanisms of action and guiding rational drug design efforts. These computational investigations continue to inform synthetic strategies and structural optimization approaches for developing more potent and selective derivatives.

Properties

IUPAC Name |

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYZOQNANLSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286935 | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56035-29-1 | |

| Record name | 56035-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of β-Ketoesters with Thiourea

A common preparative route involves condensation of β-ketoesters with thiourea to form 6-substituted 2-thiomethyl-pyrimidin-4-ones. This method is efficient and scalable, providing key intermediates for further functionalization.

Example Reaction :

β-Ketoester + Thiourea → 6-substituted 2-thiomethyl-pyrimidin-4-one (Intermediate)

Followed by methylation of the thiol group to yield 2-(methylthio)-6-phenylpyrimidin-4(3H)-one.Reaction Conditions :

Typically conducted in ethanol under reflux conditions, sometimes with catalytic bases to promote cyclization.

Alkylation of 6-Methyl-2-thiopyrimidin-4(3H)-one

Alkylation at the sulfur atom is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

-

- Methylating agents: Dimethyl sulfate (DMS), Methyl iodide (MeI)

- Bases: Potassium carbonate (K₂CO₃), Sodium methoxide (MeONa)

- Solvents: Ethanol (EtOH), Methanol (MeOH)

- Temperature: 80–100°C for optimal yields

Notes :

Methyl iodide requires anhydrous conditions to avoid hydrolysis side reactions, while dimethyl sulfate is less moisture-sensitive but requires neutralization post-reaction.

Nucleophilic Substitution on Chloropyrimidine Intermediates

Starting from 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine, nucleophilic aromatic substitution reactions introduce the methylthio and phenyl groups.

-

- 2,4-dichloropyrimidine reacts with nucleophiles such as aromatic amines or thiols.

- Hydrolysis steps convert chloro substituents to hydroxy or keto groups as needed.

- Subsequent methylation yields the methylthio derivative.

Reaction Medium :

Aqueous 1,4-dioxane with alkaline conditions (NaOH) at room temperature or mild heating.

Regioselective Alkylation and Functionalization

Regioselective N(3)-alkylation and O-acylmethylation have been achieved by varying solvents and reaction temperatures:

- In tetrachloromethane at reflux, sodium salts of 2-methylthio-6-phenylpyrimidin-4(3H)-one undergo selective N(3)-alkylation.

- In dimethylformamide (DMF) at ambient temperature, O-acylmethyl derivatives are formed instead.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of β-ketoester + Thiourea | β-ketoester, Thiourea, Ethanol, Reflux | ~60-70 | Scalable, forms key intermediate |

| Alkylation with Dimethyl Sulfate | Dimethyl sulfate, K₂CO₃, EtOH, 80-100°C | >80 | Moisture sensitive, requires neutralization |

| Alkylation with Methyl Iodide | Methyl iodide, MeONa, MeOH, anhydrous, 80-100°C | >80 | Requires anhydrous conditions |

| Nucleophilic substitution on chloropyrimidine | 2,4-Dichloropyrimidine, NaOH, 1,4-dioxane, RT | ~40 | Hydrolysis and substitution steps |

| Regioselective alkylation in CCl4 | Sodium salt, chloroacetone or bromoacetophenone, CCl4, reflux | Variable | N(3)-alkylation favored in CCl4 |

| O-acylmethylation in DMF | Sodium salt, chloroacetone, DMF, room temperature | Variable | O-acylmethyl derivatives formed |

Detailed Research Findings

Reaction Optimization and Yields

- Alkylation with dimethyl sulfate generally provides high yields (>80%) and is less sensitive to moisture, making it suitable for industrial applications.

- Methyl iodide alkylation requires strictly anhydrous methanol and sodium methoxide to avoid hydrolysis, but also yields above 80% under optimized conditions.

- Cyclization reactions to form the pyrimidinone core typically yield 60–70%, with reaction times and temperatures carefully controlled to maximize product purity.

Solvent Effects on Regioselectivity

- The choice of solvent significantly influences regioselectivity in alkylation reactions. For example, in tetrachloromethane at reflux, N(3)-alkylation predominates, whereas in DMF at room temperature, O-acylmethylation occurs preferentially. This allows selective synthesis of derivatives depending on desired substitution patterns.

Analytical Characterization

- Purity and structure confirmation rely on a combination of spectroscopic techniques:

- 1H and 13C NMR spectroscopy : Characteristic chemical shifts, e.g., methylthio protons at ~2.5 ppm in DMSO-d6.

- Mass spectrometry (HR-MS) : Confirms molecular weight and formula.

- Elemental analysis : Validates C, H, N composition consistent with theoretical values.

- Melting point determination : Assesses crystallinity and purity.

- Chromatography (HPLC, TLC) : Monitors reaction progress and impurity profiles.

Industrial Scale-Up Considerations

- Continuous-flow reactors have been employed to improve reaction reproducibility and scalability, particularly for alkylation steps.

- Stability studies under accelerated conditions (40°C, 75% RH) using UV-Vis spectroscopy indicate the methylthio group is prone to hydrolysis, suggesting the need for buffered or lyophilized formulations in storage.

Summary and Recommendations

The preparation of this compound is well-established through multiple synthetic routes, each with distinct advantages:

- For laboratory-scale synthesis, cyclization of β-ketoesters with thiourea followed by methylation is straightforward and effective.

- Alkylation using dimethyl sulfate is preferred for high yield and operational simplicity, while methyl iodide requires careful moisture control.

- Regioselective functionalization can be tuned by solvent and temperature choice, enabling diverse derivative synthesis.

- Analytical methods ensure product identity and purity, critical for subsequent biological or pharmaceutical applications.

Researchers should select the method best suited to their scale, available reagents, and desired derivative profile, considering solvent effects and reaction conditions for optimal outcomes.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one participates in several types of chemical reactions including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group, though this is less common.

Substitution: Halogenation and other electrophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.

Substitution Reactions: Bromine or chlorine in the presence of a Lewis acid like ferric chloride.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

Biological Activities

The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, research indicates that compounds designed to reactivate oncosuppressors like SHP-1 can induce apoptosis in cancer cells without harming healthy cells . This selectivity is crucial for developing safer cancer therapies.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In a study comparing its derivatives with clinically used drugs, certain derivatives showed significant microbial inhibition, suggesting potential as new antimicrobial agents .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression and other diseases highlights its potential as a therapeutic agent. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor-2, which is crucial in tumor angiogenesis .

Case Studies

Several studies have documented the applications and effectiveness of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one:

- Case Study 1: Anticancer Research : A study focused on the compound's ability to reactivate the phosphatase SHP-1 in tumor cells. The findings indicated that reactivating this enzyme could lead to selective apoptosis in cancerous cells while sparing normal cells, presenting a promising avenue for targeted cancer therapies .

- Case Study 2: Antimicrobial Testing : In comparative antimicrobial testing, derivatives of this compound were evaluated against standard antibiotics. Results showed that some derivatives had enhanced activity against resistant strains of bacteria and fungi, suggesting their potential as alternative treatments in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one often involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding or other interactions, facilitating the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the pyrimidinone ring is critical for modulating electronic and steric properties. Key analogues include:

Key Findings :

- The methylthio group in the target compound balances lipophilicity and metabolic stability compared to bulkier benzylthio derivatives .

- Replacing -SMe with -NH2 (as in 2-amino analogues) significantly alters electronic properties, enhancing dipole interactions but reducing stability under oxidative conditions .

Substituent Variations at Position 6

The phenyl group at position 6 can be replaced with heteroaryl or alkyl chains to influence bioactivity:

Key Findings :

Modifications at Positions 3 and 5

Additional substitutions at positions 3 and 5 further diversify properties:

Key Findings :

Biological Activity

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one, a compound with the CAS number 56035-29-1, is a member of the pyrimidine family known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a methylthio group at the 2-position and a phenyl group at the 6-position. This structural configuration contributes to its pharmacological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells and altered immune responses.

- Cellular Effects : The compound influences various cellular processes, including apoptosis and gene expression modulation. It has been observed to enhance antibody responses in immune cells while inhibiting nucleic acid synthesis in cancer cells .

Biological Activity

The biological activity of this compound has been documented in various studies:

Antitumor Activity

Research indicates that this compound displays significant antitumor activity by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can effectively reduce tumor size in animal models without causing significant toxicity at lower doses .

Antiviral Properties

The compound has also demonstrated antiviral activity, particularly against certain viral infections. It inhibits viral replication by interfering with nucleic acid synthesis, which is essential for viral propagation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Animal Model Research : In vivo studies indicated that administering the compound significantly inhibited tumor growth in xenograft models, supporting its therapeutic potential against cancer.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is absorbed effectively when administered orally, with distribution influenced by specific transporters within cells.

- Metabolism : It undergoes metabolic conversion via enzymes such as thiopurine methyltransferase, leading to various metabolites that may also exhibit biological activity .

Table: Summary of Biological Activities

Q & A

Q. How to design stability studies for aqueous formulations of this compound?

- Accelerated stability testing (40°C/75% RH) with UV-Vis spectroscopy tracks degradation (e.g., hydrolysis of the methylthio group). Buffered solutions (pH 7.4) and lyophilization are recommended to enhance shelf life .

Data Contradictions and Validation

Q. Why do NMR chemical shifts vary between studies for the same derivative?

Q. How to address conflicting biological activity data across structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.